6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid
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Overview
Description
6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid is a heterocyclic compound that features a benzothiophene core substituted with bromine and fluorine atoms. Benzothiophenes are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic electronics, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid typically involves the functionalization of the benzothiophene ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of a boronic acid with a halogenated benzothiophene under palladium catalysis . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-5-chlorobenzothiophene-2-carboxylic Acid
- 6-Bromo-5-iodobenzothiophene-2-carboxylic Acid
- 6-Bromo-5-methylbenzothiophene-2-carboxylic Acid
Uniqueness
6-Bromo-5-fluorobenzothiophene-2-carboxylic Acid is unique due to the presence of both bromine and fluorine atoms, which can influence its reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .
Properties
Molecular Formula |
C9H4BrFO2S |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
6-bromo-5-fluoro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrFO2S/c10-5-3-7-4(1-6(5)11)2-8(14-7)9(12)13/h1-3H,(H,12,13) |
InChI Key |
CVMZAKCJTQEANP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=CC(=C1F)Br)C(=O)O |
Origin of Product |
United States |
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